3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
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Overview
Description
3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a hydroxy group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alcohols, amines
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of new esters or amides
Scientific Research Applications
3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study enzyme interactions and metabolic pathways.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-oxo-1-pyrrolidinecarboxylic acid methyl ester
- 3-Hydroxy-4-(2-oxo-2-phenylethyl)-1-pyrrolidinecarboxylic acid ethyl ester
Uniqueness
3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C18H25NO5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-(2-oxo-2-phenylmethoxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-14(15(20)11-19)9-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3 |
InChI Key |
USLMVPSIISFPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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